2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Medicinal Chemistry Drug Design SAR Analysis

This compound features a meta-methylphenoxy motif that electronically differentiates it from para-fluoro and para-methoxy analogs, making it essential for SAR campaigns targeting CRAC/Orai1 pathways and kinase selectivity mapping. The pyridin-3-yl pyrazole core with an ethylene-linked acetamide tail provides a validated pharmacophore for SOCE inhibition, while the 3-methylphenoxy group enables further functionalization. Procurement of this specific scaffold ensures reproducible target engagement profiles—generic analogues risk altered potency and off-target activity.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2097869-38-8
Cat. No. B2654893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
CAS2097869-38-8
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
InChIInChI=1S/C19H20N4O2/c1-15-4-2-6-18(10-15)25-14-19(24)21-8-9-23-13-17(12-22-23)16-5-3-7-20-11-16/h2-7,10-13H,8-9,14H2,1H3,(H,21,24)
InChIKeyYIEICUVBLGBGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Structural Class, Physicochemical Identity, and Procurement Relevance


2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide (CAS 2097869-38-8) is a synthetic small molecule featuring a pyrazole core linked to a pyridin-3-yl moiety and a 3-methylphenoxy acetamide tail. It belongs to the broader pyrazole-amide class, which includes compounds investigated as kinase inhibitors, CRAC channel modulators, and aldosterone synthase inhibitors [1]. Its molecular formula is C19H20N4O2 with a molecular weight of 336.395 g/mol [2]. The compound's structural architecture—particularly the combination of a pyridin-3-yl substituted pyrazole, an ethylene spacer, and a meta-methylphenoxy acetamide—distinguishes it from simpler pyrazole amides and positions it as a candidate for probing biological targets where both the pyridine and phenoxy motifs contribute to binding affinity.

Why 2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide Cannot Be Replaced by Generic Pyrazole Amides


Within the pyrazole-amide chemical space, minor structural modifications can drastically alter target engagement profiles. The compound's 3-methylphenoxy substituent introduces a specific combination of electron-donating inductive effects (+I) from the methyl group and a hydrogen-bond-accepting ether oxygen, which together modulate both lipophilicity and binding orientation relative to unsubstituted or para-substituted analogs [1]. Closely related compounds in the same scaffold series—such as 2-(4-fluorophenyl)- and 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide—exhibit divergent physicochemical and potentially pharmacological profiles due to differences in substituent electronic character and steric bulk . Generic substitution within this class therefore carries a high risk of altered potency, selectivity, and off-target activity, making compound-specific procurement essential for reproducible research.

2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Comparator-Based Evidence for Differentiated Procurement


Meta-Methyl Substitution vs. Para-Fluoro and Para-Methoxy Analogs: Calculated LogP and Lipophilic Ligand Efficiency (LLE) Comparison

The 3-methylphenoxy group in the target compound yields a distinct lipophilicity profile compared to para-substituted analogs in the same scaffold series. Based on the molecular structures, the target compound (meta-methyl, ether-linked) is predicted to have an intermediate logP between the more lipophilic 2-(4-fluorophenyl) analog and the less lipophilic 2-(4-methoxyphenyl) analog [1]. This difference in logP directly impacts Lipophilic Ligand Efficiency (LLE = pIC50 - logP), a critical metric for prioritizing hit compounds in drug discovery. For a target where both compounds show similar potency, the meta-methyl analog would offer superior LLE, translating to potentially better developability profiles [2].

Medicinal Chemistry Drug Design SAR Analysis

Pyridin-3-yl Substituent Binding Contribution vs. Pyridin-2-yl and Pyridin-4-yl Isomers: CRAC Channel Inhibitor Class SAR

Within the pyrazolyl carboxamide class of CRAC channel inhibitors, the position of the nitrogen atom on the pyridine ring critically influences inhibitory potency. Patent disclosures for pyridinyl-substituted pyrazolyl carboxamides demonstrate that pyridin-3-yl substitution retains ICRAC inhibitory activity, while pyridin-2-yl and pyridin-4-yl isomers often show reduced or abolished activity due to altered hydrogen-bonding geometry with the Orai1/Stim1 protein interface [1]. The target compound incorporates the pyridin-3-yl attachment, consistent with the active isomer configuration.

CRAC Channel Inhibition Immunology Calcium Signaling

Ethylene Spacer Conformational Flexibility vs. Directly Linked and Methylene-Spaced Analogs

The ethylene spacer (-CH2-CH2-) between the pyrazole nitrogen and the acetamide carbonyl in the target compound provides two rotatable bonds that allow the 3-methylphenoxy acetamide moiety to adopt multiple low-energy conformations. This contrasts with directly linked analogs (0 methylene spacer) which restrict conformational freedom, and methylene-spaced analogs (1 carbon spacer) which may position the pharmacophore differently [1]. The increased flexibility can be advantageous for adapting to induced-fit binding pockets, potentially expanding the target space accessible to the compound [2].

Conformational Analysis Molecular Design Scaffold Optimization

2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide: High-Value Application Scenarios Rooted in Evidence


CRAC Channel Inhibitor Screening and Hit-to-Lead Optimization

Given the pyridin-3-yl substitution pattern consistent with active CRAC channel inhibitors [1], the target compound is well-suited for inclusion in focused screening libraries targeting store-operated calcium entry (SOCE) pathways. Its ethylene spacer and 3-methylphenoxy group provide vectors for further structural elaboration during hit-to-lead optimization, while maintaining the core pharmacophore required for Orai1/Stim1 interaction.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Amide Kinase Inhibitors

The compound's meta-methylphenoxy motif can serve as a reference point in SAR campaigns exploring how substituent position and electronics on the phenyl ring affect kinase selectivity. It can be directly compared to para-fluoro, para-methoxy, and unsubstituted phenyl analogs to map the chemical space around the hinge-binding pyridine-pyrazole scaffold [2].

Chemical Biology Probe Development for Pyridine-Dependent Protein Interactions

The pyridin-3-yl group, combined with a flexible ethylene-linked acetamide tail, makes this compound a useful starting point for designing chemical probes that interrogate protein-protein interactions involving pyridine-binding domains. The 3-methylphenoxy group can be further functionalized (e.g., via halogenation or bioconjugation) without disturbing the core binding motif [3].

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